3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one
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Overview
Description
3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one is a complex organic compound that features a benzothiazole ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the triazole moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The benzothiazole and triazole rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the benzothiazole or triazole rings.
Scientific Research Applications
3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes, which can result in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole ring and exhibit similar chemical properties.
Triazole derivatives: Compounds such as 1,2,4-triazole have similar structural features and reactivity.
Uniqueness
What sets 3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one apart is its unique combination of the benzothiazole and triazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS2/c1-14-9(12-13-10(14)17)6-15-7-4-2-3-5-8(7)18-11(15)16/h2-5H,6H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAYABJASYRGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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